

Technical Guidance: Determining the Oxidation State of Iridium in Tetrairidium Dodecacarbonyl ($\text{Ir}_4(\text{CO})_{12}$)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: *B077418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed analysis of the oxidation state of iridium in the metallic cluster compound **tetrairidium dodecacarbonyl**, $\text{Ir}_4(\text{CO})_{12}$. Understanding the electronic state of metallic centers is fundamental in catalysis and materials science, fields of significant interest to chemical researchers and drug development professionals. In neutral binary metal carbonyls such as $\text{Ir}_4(\text{CO})_{12}$, the metallic centers are formally in the zero oxidation state. This is a consequence of the neutral nature of the carbon monoxide (CO) ligand. This guide will elucidate the principles governing this assignment, detail the structure of the cluster, and provide a logical framework for its determination.

Introduction to Metal Carbonyl Clusters

Metal carbonyl clusters are a class of compounds containing two or more metal atoms linked by metal-metal bonds, with carbon monoxide (CO) as the predominant or exclusive ligand.^[1] These compounds are of significant interest in areas such as catalysis, nanomaterial synthesis, and as precursors for more complex organometallic structures. The bonding in metal carbonyls is characterized by a synergistic interaction involving σ -donation from the carbon of the CO ligand to an empty metal orbital and π -back-donation from a filled metal d-orbital to the empty

π^* antibonding orbital of the CO ligand.[2][3][4] This bonding model is crucial for understanding the stability and reactivity of these complexes.

Determination of Iridium Oxidation State in $\text{Ir}_4(\text{CO})_{12}$

The oxidation state of a metal in a coordination complex represents the hypothetical charge it would hold if all its bonds to other atoms were 100% ionic. In neutral metal carbonyls, the metal center is assigned a formal oxidation state of zero.[5] This is because carbon monoxide (CO) is a neutral ligand, contributing no net charge to the complex.[6][7]

For $\text{Ir}_4(\text{CO})_{12}$, the entire molecule is electrically neutral. Since each of the twelve carbonyl ligands is neutral, the four iridium atoms collectively must also be neutral. This leads to the assignment of a formal oxidation state of 0 for each iridium atom.

Structural Context of $\text{Ir}_4(\text{CO})_{12}$

Tetrairidium dodecacarbonyl is a tetrahedral cluster of four iridium atoms.[8][9] Each iridium atom is octahedrally coordinated, being bonded to three other iridium atoms and three terminal CO ligands.[8][9] The molecule possesses T_d symmetry, and all carbonyl ligands are terminal, meaning they are each bonded to only one iridium atom.[8][9][10] This contrasts with the related clusters of cobalt and rhodium, $\text{Co}_4(\text{CO})_{12}$ and $\text{Rh}_4(\text{CO})_{12}$, which feature bridging carbonyl ligands.[8][10][11]

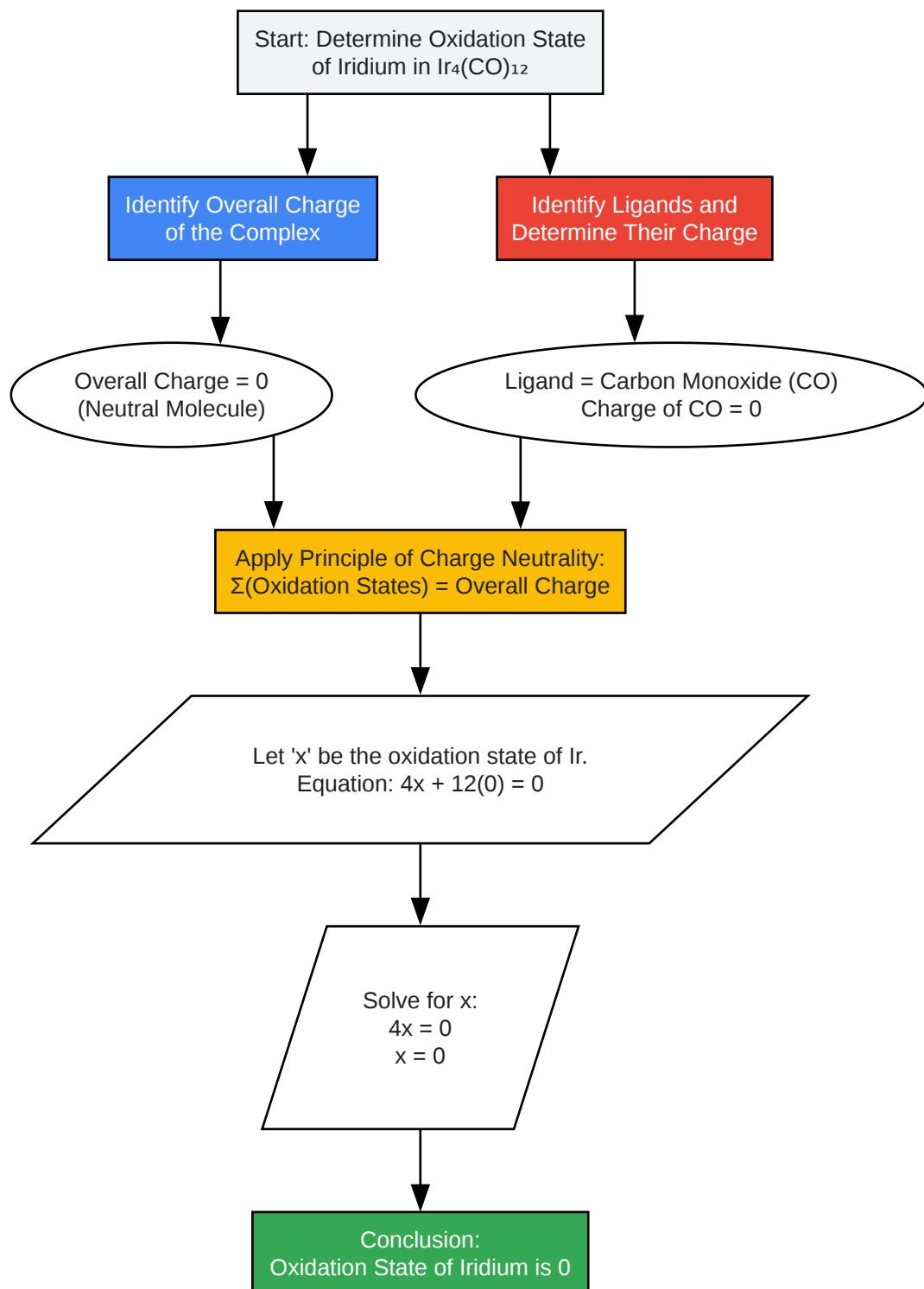
Quantitative Data Summary

The determination of the oxidation state of iridium in $\text{Ir}_4(\text{CO})_{12}$ is based on the principles of charge neutrality in coordination compounds. The relevant quantitative data is summarized in the table below.

Parameter	Value	Reference
Overall Charge of $\text{Ir}_4(\text{CO})_{12}$	0	[8][9]
Charge of Carbon Monoxide (CO) Ligand	0	[5][6][7]
Number of Iridium Atoms	4	N/A
Number of Carbonyl Ligands	12	N/A
Formal Oxidation State of each Iridium Atom	0	[5][12]

Conceptual Protocol for Oxidation State Determination

The assignment of the zero oxidation state to iridium in $\text{Ir}_4(\text{CO})_{12}$ is not typically determined through a direct experimental measurement but rather by applying the established rules of chemical nomenclature and bonding theory. The logical process is as follows:


- Identify the overall charge of the complex: **Tetrairidium dodecacarbonyl** is a neutral molecule with no net electrical charge.
- Determine the charge of the ligands: The carbon monoxide (CO) ligand is a neutral molecule. Therefore, it is assigned a charge of 0.
- Apply the principle of charge neutrality: The sum of the oxidation states of all atoms in a neutral compound must equal zero.
- Calculate the total charge from the ligands: With 12 neutral CO ligands, the total charge contribution from the ligands is $12 \times 0 = 0$.
- Calculate the total oxidation state of the metal centers: Let 'x' be the oxidation state of a single iridium atom. Since there are four iridium atoms, their total contribution to the charge is $4x$.

- Set up and solve the equation: The sum of the oxidation states of the metal atoms and the ligands must equal the overall charge of the complex. Therefore: $4x + (12 * 0) = 0$ $4x = 0$ $x = 0$

This confirms that the formal oxidation state of each iridium atom in $\text{Ir}_4(\text{CO})_{12}$ is 0.

Visualization of the Logical Framework

The following diagram illustrates the logical workflow for determining the oxidation state of iridium in $\text{Ir}_4(\text{CO})_{12}$.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the oxidation state of Iridium.

Conclusion

The formal oxidation state of each iridium atom in the cluster compound **tetrairidium dodecacarbonyl**, $\text{Ir}_4(\text{CO})_{12}$, is 0. This assignment is a direct consequence of the neutral nature of the carbon monoxide ligands and the overall neutrality of the molecule. This fundamental understanding of the electronic structure of $\text{Ir}_4(\text{CO})_{12}$ is essential for researchers exploring its applications in catalysis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metal carbonyl cluster - Wikipedia [en.wikipedia.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Bonding In Metal Carbonyls [unacademy.com]
- 5. testbook.com [testbook.com]
- 6. What is the oxidation number of the carbonyl carbon in a metal carbonyl c.. [askfilo.com]
- 7. quora.com [quora.com]
- 8. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 9. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 10. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 11. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 12. webqc.org [webqc.org]
- To cite this document: BenchChem. [Technical Guidance: Determining the Oxidation State of Iridium in Tetrairidium Dodecacarbonyl ($\text{Ir}_4(\text{CO})_{12}$)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077418#oxidation-state-of-iridium-in-ir-co>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com